5-Bromo-2-(perfluoroethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

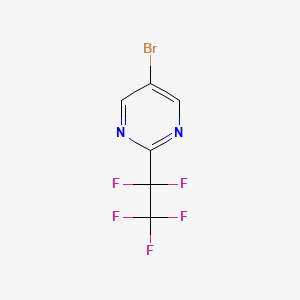

5-Bromo-2-(perfluoroethyl)pyrimidine is a halogenated heterocyclic compound with the molecular formula C6H2BrF5N2 and a molecular weight of 276.99 g/mol. This compound is characterized by the presence of a bromine atom and a perfluoroethyl group attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Análisis De Reacciones Químicas

5-Bromo-2-(perfluoroethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar pyrimidine derivatives can undergo these reactions under suitable conditions.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Bromo-2-(perfluoroethyl)pyrimidine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the perfluoroethyl group.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(perfluoroethyl)pyrimidine largely depends on its application. In coupling reactions, it acts as an electrophile, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura coupling . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparación Con Compuestos Similares

Similar compounds to 5-Bromo-2-(perfluoroethyl)pyrimidine include:

5-Bromopyrimidine: Lacks the perfluoroethyl group, making it less hydrophobic and potentially less reactive in certain applications.

5-Bromo-2-fluoropyrimidine: Contains a fluorine atom instead of the perfluoroethyl group, which can alter its reactivity and biological activity.

5-Bromo-2-chloropyrimidine:

The uniqueness of this compound lies in the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, making it valuable in specific synthetic and industrial applications.

Actividad Biológica

5-Bromo-2-(perfluoroethyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 5-position and a perfluoroethyl group at the 2-position of the pyrimidine ring, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogenated and fluorinated substituents may enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased binding affinity and selectivity towards specific targets.

Anticancer Activity

Recent studies have indicated that fluorinated pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation in various in vitro assays. A notable study reported that fluorinated pyrimidines could inhibit the growth of gastric cancer cells while exhibiting lesser effects on non-cancerous cell lines, suggesting a degree of selectivity in their action .

Inhibition Studies

Inhibition studies using various cancer cell lines have shown that derivatives of pyrimidines can effectively inhibit key enzymes involved in cancer metabolism. For example, the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been documented, providing a comparative framework for evaluating the efficacy of this compound.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrimidine Derivative A | X | Enzyme Y |

| Related Pyrimidine Derivative B | Y | Enzyme Z |

Case Studies

- Gastric Cancer Inhibition : A study demonstrated that a series of fluorinated pyrimidines, including derivatives similar to this compound, significantly inhibited the growth of gastric cancer cells (IC50 values ranging from 10 to 30 µM) while sparing normal gastric epithelial cells .

- Mechanistic Insights : Another research effort explored the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that treatment with fluorinated pyrimidines led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a shift in cellular homeostasis favoring apoptosis .

Pharmacokinetic Properties

The pharmacokinetic profile of fluorinated compounds often includes enhanced metabolic stability and altered distribution characteristics due to their lipophilic nature. Studies have indicated that perfluorinated compounds possess unique absorption and distribution patterns, which may contribute to their bioactivity.

Summary Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High due to lipophilicity |

| Distribution | Wide tissue distribution |

| Metabolism | Slower due to fluorination |

| Excretion | Renal excretion preferred |

Propiedades

IUPAC Name |

5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5N2/c7-3-1-13-4(14-2-3)5(8,9)6(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIDYQPHVZLMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.